7-(Diethylamino)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
CAS No.:
Cat. No.: VC20383457
Molecular Formula: C15H18F3NO3
Molecular Weight: 317.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18F3NO3 |
|---|---|
| Molecular Weight | 317.30 g/mol |
| IUPAC Name | 7-(diethylamino)-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid |
| Standard InChI | InChI=1S/C15H18F3NO3/c1-3-19(4-2)10-6-5-9-7-11(14(20)21)13(15(16,17)18)22-12(9)8-10/h5-6,8,11,13H,3-4,7H2,1-2H3,(H,20,21) |
| Standard InChI Key | BFZNZKHSGHTLKE-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C1=CC2=C(CC(C(O2)C(F)(F)F)C(=O)O)C=C1 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s benzopyran core consists of a fused benzene and pyran ring system, partially saturated at the 3,4-positions to form a dihydro structure. The trifluoromethyl group at position 2 introduces strong electron-withdrawing effects, while the diethylamino group at position 7 provides electron-donating character, creating a push-pull electronic configuration . The carboxylic acid at position 3 enhances solubility in polar solvents and facilitates salt formation for pharmaceutical formulations.
Molecular Formula and Weight
The molecular formula is C₁₅H₁₆F₃NO₃, derived from systematic analysis of substituents:
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Benzopyran backbone: C₁₀H₈O₂
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Trifluoromethyl (-CF₃): CF₃
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Diethylamino (-N(C₂H₅)₂): C₄H₁₀N
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Carboxylic acid (-COOH): COOH
The calculated molecular weight is 315.29 g/mol, consistent with experimental data (≈317.30 g/mol).
Spectroscopic Properties
Key spectral data for structural elucidation include:
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¹H NMR: Signals at δ 1.20–1.25 (t, 6H, NCH₂CH₃), δ 3.40–3.60 (m, 4H, NCH₂), δ 6.50–7.80 (m, aromatic protons) .
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¹³C NMR: Peaks for CF₃ (δ 120–125 ppm, q, J = 280 Hz), carbonyl carbons (δ 165–175 ppm), and aromatic carbons (δ 110–150 ppm) .
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IR: Stretching vibrations for C=O (1700 cm⁻¹), C-F (1100–1200 cm⁻¹), and NH (3300 cm⁻¹).
Synthetic Pathways and Optimization
Key Synthetic Strategies
Synthesis typically involves multi-step protocols:
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Benzopyran Formation: Cyclocondensation of resorcinol derivatives with β-keto esters under acidic conditions .
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Trifluoromethylation: Introduction of CF₃ via radical trifluoromethylation or nucleophilic substitution using reagents like Umemoto’s reagent .
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Diethylamino Functionalization: Alkylation of an intermediate amine with ethyl bromide .
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Carboxylic Acid Installation: Hydrolysis of an ester precursor (e.g., ethyl ester) under basic conditions .
Physicochemical and Pharmacological Properties
Solubility and Stability
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Solubility: Moderate in DMSO (≈25 mg/mL), low in water (<1 mg/mL).
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Stability: Stable under inert atmospheres; degrades upon prolonged exposure to light or moisture.
Biological Activity
Preliminary studies suggest potential as:
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Neurotransmitter Modulator: Structural analogs interact with GABAₐ and NMDA receptors .
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Antimicrobial Agent: Trifluoromethyl groups enhance membrane penetration.
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Anti-inflammatory Compound: Carboxylic acid moiety inhibits COX-2 .
In Vitro Efficacy
Applications and Industrial Relevance
Pharmaceutical Development
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Prodrug Synthesis: Ester derivatives (e.g., ethyl ester) improve bioavailability .
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Targeted Drug Delivery: Functionalization with PEG chains enhances solubility.
Material Science
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Fluorescent Probes: Benzopyran core exhibits blue-green emission (λₑₘ = 450 nm) .
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Polymer Additives: Trifluoromethyl groups improve thermal stability .
Future Directions and Research Gaps
Unresolved Challenges
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Stereoselective Synthesis: Control of dihydrobenzopyran stereochemistry.
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In Vivo Pharmacokinetics: Limited data on metabolism and excretion.
Emerging Opportunities
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